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Compound of Interest

Compound Name: Ethylnornicotine

Cat. No.: B104485 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethylnornicotine, a homolog of nicotine, is a compound of interest in the fields of

pharmacology and toxicology. As a potential impurity in synthetic nicotine products and a

metabolite of interest, its accurate structural characterization is crucial for regulatory purposes,

drug development, and metabolic studies. This application note provides a detailed protocol for

the structural elucidation of Ethylnornicotine using Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS).

Molecular Structure and Properties
Molecular Formula: C₁₁H₁₆N₂[1][2]

Molecular Weight: 176.26 g/mol [1][2]

Exact Mass: 176.1313 g/mol [2]

Structure: 3-(1-ethylpyrrolidin-2-yl)pyridine

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful non-destructive technique that provides detailed information

about the molecular structure of a compound. For Ethylnornicotine, ¹H and ¹³C NMR are

essential for confirming the connectivity of atoms and the overall structure.

¹H NMR Spectral Data (Predicted)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.5 d 1H H-2' (Pyridine)

~8.4 d 1H H-6' (Pyridine)

~7.7 dt 1H H-4' (Pyridine)

~7.3 dd 1H H-5' (Pyridine)

~3.2 q 2H -N-CH₂-CH₃

~3.0 t 1H H-2 (Pyrrolidine)

~2.3 m 1H H-5a (Pyrrolidine)

~2.1 m 1H H-5b (Pyrrolidine)

~1.9 m 1H H-3a (Pyrrolidine)

~1.7 m 2H H-4 (Pyrrolidine)

~1.5 m 1H H-3b (Pyrrolidine)

~1.1 t 3H -N-CH₂-CH₃

¹³C NMR Spectral Data (Predicted)
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Chemical Shift (ppm) Assignment

~149 C-2' (Pyridine)

~148 C-6' (Pyridine)

~140 C-4' (Pyridine)

~134 C-3' (Pyridine)

~123 C-5' (Pyridine)

~68 C-2 (Pyrrolidine)

~57 C-5 (Pyrrolidine)

~48 -N-CH₂-CH₃

~36 C-3 (Pyrrolidine)

~23 C-4 (Pyrrolidine)

~14 -N-CH₂-CH₃

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition

of a molecule, as well as to gain structural information through fragmentation analysis.

Mass Spectral Data
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m/z Relative Intensity Proposed Fragment Ion

176 High [M]⁺ (Molecular Ion)

147 Moderate
[M - C₂H₅]⁺ (Loss of ethyl

group)

119 Moderate
[M - C₄H₉]⁺ (Fission of the

pyrrolidine ring)

92 High Pyridine ring fragment

84 High
Pyrrolidine ring fragment with

ethyl group

Experimental Protocols
NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of Ethylnornicotine in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or Water-d₂). Add a small

amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift

calibration.

Instrument Setup:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Probe: Standard 5 mm broadband probe.

Temperature: 298 K.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the

reference standard.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of Ethylnornicotine (1-10 µg/mL) in a suitable

volatile solvent such as methanol or acetonitrile.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is suitable for

the analysis of this volatile compound.[3]

GC-MS Parameters:

Gas Chromatograph:

Injector Temperature: 250 °C.

Column: A non-polar capillary column (e.g., DB-5ms).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at

15 °C/min, and hold for 5 minutes.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Source Temperature: 230 °C.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure. Compare the obtained spectrum with library spectra if available.

Workflow and Data Interpretation
The following diagram illustrates the workflow for the structural characterization of

Ethylnornicotine.
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Experimental Workflow for Ethylnornicotine Characterization

Sample Preparation

NMR Analysis MS Analysis
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Simplified nAChR Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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